2,3',4,4',6-Pentabromodiphenyl ether
Overview
Description
BDE No 119 is an persistent environmental contaminant with low acute toxicity, belonging to the class of polybrominated diphenyl ethers. It can find wide applications as additive flame-retardants in consumer products ranging from textiles to polymers.
Scientific Research Applications
Environmental Accumulation and Exposure Patterns Polybromodiphenyl ethers (PBDEs), including 2,3',4,4',6-pentabromodiphenyl ether, are persistent environmental contaminants. Research has shown that these compounds accumulate in humans and the environment, raising concerns due to their toxic and endocrine-disrupting properties. A study highlighted the presence of PBDEs, including this compound, in serum samples from Norway, noting significant increases in their concentration over time, which indicates rising human exposure to these compounds (Thomsen et al., 2002).
Breastfeeding and Childhood Exposure The role of breastfeeding in the accumulation of PBDEs, including this compound, has been a focal point of research. Studies have shown that breastfeeding can lead to increased concentrations of these compounds in children, which is a significant factor for body burden at an early age (Carrizo et al., 2007).
Occupational Exposure and Health Implications Occupational exposure to PBDEs, including this compound, particularly in industries dealing with flame-retardant materials, has been an area of concern. Workers in such environments have shown elevated levels of these compounds, indicating significant uptake and potential health risks associated with long-term exposure (Thuresson et al., 2005).
Mechanism of Action
Target of Action
2,3’,4,4’,6-Pentabromodiphenyl Ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It is known that pbdes can disrupt endogenous hormonal activities .
Mode of Action
It is known that pbdes, including this compound, are persistent and toxic contaminants . They are used as brominated flame retardants (BFRs) in various consumer products .
Biochemical Pathways
It is known that pbdes can disrupt endogenous hormonal activities .
Pharmacokinetics
It is known that pbdes are persistent contaminants , suggesting that they may have long half-lives in the body and environment.
Result of Action
It has been suggested that pbdes, including this compound, can enhance the adipogenesis of mouse and human preadipocyte cell models in vitro via induced lipid accumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’,6-Pentabromodiphenyl Ether. For instance, PBDEs are known to be persistent pollutants , suggesting that they can remain in the environment for extended periods. Furthermore, exposure to PBDEs for humans includes indoor air, house dust, and food , indicating that the compound’s action can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that PBDEs, the group to which this compound belongs, may interfere with both metabolic and oncogenic pathways .
Cellular Effects
Based on animal experiments, PBDEs may have effects on the liver, thyroid, and neurobehavioral development .
Temporal Effects in Laboratory Settings
Pbdes are persistent organic pollutants that can undergo long-range transport .
Metabolic Pathways
Pbdes are known to bioaccumulate in food chains .
Transport and Distribution
2,3’,4,4’,6-Pentabromodiphenyl ether may enter the body by ingestion or inhalation . It is stored mainly in body fat and may stay in the body for years .
Properties
IUPAC Name |
1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOYBYEJCRPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873928 | |
Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-66-0 | |
Record name | 2,3',4,4',6-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4,4',6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09YX1OF0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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